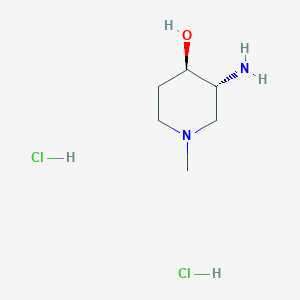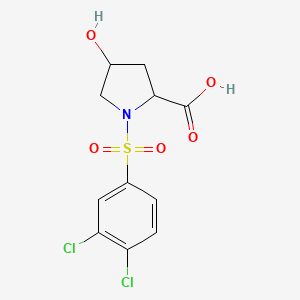
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a carboxylic acid group (-COOH) and a sulfonyl group attached to a 3,4-dichlorobenzene ring .
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been explored for its potential in antibacterial applications. A study by Egawa et al. (1984) synthesized compounds structurally similar to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, revealing significant antibacterial activity, indicating the potential for this class of compounds in developing new antibacterial agents (Egawa et al., 1984).
Synthetic Chemistry
The compound has relevance in synthetic chemistry. Lash and Hoehner (1991, 1992) demonstrated its use in the synthesis of hydroxypyrrolidines and pyrrole-2-carboxylates, important intermediates in chemical synthesis (Lash & Hoehner, 1991)(Lash & Hoehner, 1992).
Chemiluminescence in Analytical Chemistry
Morita and Konishi (2002) explored its derivatives for use in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive analytical methods (Morita & Konishi, 2002).
Antioxidant Research
Yushkova et al. (2013) synthesized spin-labeled amides of related compounds, exhibiting antioxidant potential and potential application in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).
Molecular Cocrystal Studies
The compound's derivatives have been studied in molecular cocrystal research. Byriel et al. (1992) examined carboxylic acid interactions with organic heterocyclic bases, contributing to our understanding of molecular interactions and crystal structures (Byriel et al., 1992).
Catalysis in Organic Reactions
In the field of catalysis, Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes, which are related to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, as catalysts in alcohol oxidation. These studies contribute to the development of more efficient and selective catalysts in organic synthesis (Hazra et al., 2015).
Other Applications
Further research includes studies in asymmetric synthesis (Rosen et al., 1988), synthesis of pyrroles (Attanasi et al., 2002), tautomerism in hydroxypyrroles (Momose et al., 1979), and hydrogenation studies in organic chemistry (Gorpinchenko et al., 2009) (Rosen et al., 1988)(Attanasi et al., 2002)(Momose et al., 1979)(Gorpinchenko et al., 2009).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYDAZODKHMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
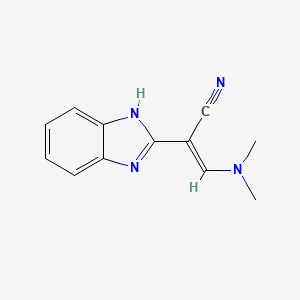
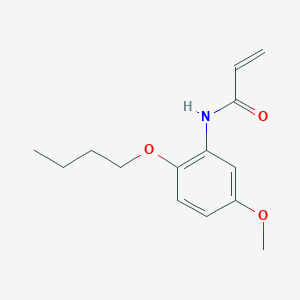



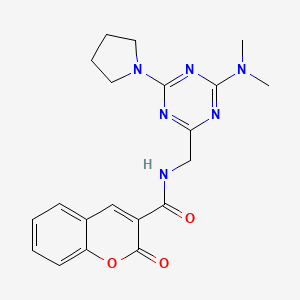
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
